Erythromycin A 9,11-Imino Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythromycin A 9,11-Imino Ether is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is part of a class of antibiotics that are characterized by their large macrocyclic lactone rings. This compound is particularly notable for its enhanced stability and antibacterial activity compared to its parent compound, erythromycin A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Erythromycin A 9,11-Imino Ether typically involves the Beckmann rearrangement of erythromycin A oxime. The process begins with the conversion of erythromycin A to its oxime form using hydroxylamine in methanol. This oxime is then subjected to the Beckmann rearrangement, which involves the use of reagents such as mesyl chloride or toluene sulfochloride . The reaction conditions often include the use of lower alcohols as solvents and maintaining a pH between 9 and 12 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and purity, often achieving a weight yield of over 72% and HPLC purity of more than 92% . The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Erythromycin A 9,11-Imino Ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxime derivatives.
Reduction: The imino ether can be reduced to form aminolactones.
Substitution: The compound can react with aldehydes to form cyclic imines or Schiff’s base derivatives.
Common Reagents and Conditions
Oxidation: Hydroxylamine in methanol is commonly used.
Reduction: Reductive agents such as sodium borohydride are employed.
Substitution: Aldehydes in ethanol are typical reagents.
Major Products Formed
Oxidation: Erythromycin A 9-oxime.
Reduction: Aminolactones.
Substitution: Cyclic imines and Schiff’s base derivatives.
Scientific Research Applications
Erythromycin A 9,11-Imino Ether has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various macrolide antibiotics.
Biology: Studied for its interactions with bacterial ribosomes and its role in inhibiting protein synthesis.
Medicine: Investigated for its enhanced antibacterial activity against resistant strains of bacteria.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mechanism of Action
Erythromycin A 9,11-Imino Ether exerts its effects by binding to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by blocking the progression of nascent polypeptide chains, thereby exerting a bacteriostatic effect . The compound’s unique structure allows it to interact with bacterial ribosomes more effectively than erythromycin A, leading to enhanced antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Erythromycin A 6,9-Imino Ether: Another derivative with similar antibacterial properties.
Azithromycin: A widely used macrolide antibiotic with a broader spectrum of activity.
Clarithromycin: Known for its improved acid stability and bioavailability compared to erythromycin.
Uniqueness
Erythromycin A 9,11-Imino Ether stands out due to its enhanced stability and effectiveness against resistant bacterial strains. Its unique imino ether structure allows for better interaction with bacterial ribosomes, making it a valuable compound in the fight against antibiotic resistance .
Properties
Molecular Formula |
C37H66N2O12 |
---|---|
Molecular Weight |
730.9 g/mol |
IUPAC Name |
(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-9-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12,15-hexamethyl-4,16-dioxa-14-azabicyclo[11.2.1]hexadec-13-en-5-one |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10,44)31-22(6)38-32(50-31)18(2)16-35(8,43)30(51-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(42)48-25)49-26-17-36(9,45-13)29(41)23(7)47-26/h18-31,34,40-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,34?,35-,36-,37-/m1/s1 |
InChI Key |
NZDCTMQIUOEUSN-XSMIQMSYSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@H]2[C@H](N=C(O2)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)OC4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)(C)O |
Canonical SMILES |
CCC1C(C2C(N=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.